Hdac6-IN-26

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hdac6-IN-26 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin . Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac6-IN-26 involves the preparation of benzohydroxamates, which selectively inhibit HDAC6. The synthetic route typically includes the following steps:

Formation of Benzohydroxamate Core: This involves the reaction of benzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.

Functionalization: The benzohydroxamate core is then functionalized with various substituents to enhance selectivity and potency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Hdac6-IN-26 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often used to study the structure-activity relationship and optimize the compound’s therapeutic potential .

Scientific Research Applications

Hdac6-IN-26 has a wide range of scientific research applications, including:

Cancer Research: this compound is used to study the role of HDAC6 in cancer cell proliferation, apoptosis, and metastasis.

Neurodegenerative Diseases: The compound is investigated for its neuroprotective effects and potential to treat diseases such as Alzheimer’s and Parkinson’s.

Heart Failure: This compound is studied for its ability to improve cardiac function and reduce fibrosis in heart failure models.

Pain Management: The compound has shown efficacy in reducing pain in various preclinical models.

Fibrosis and Inflammatory Diseases: This compound is explored for its anti-fibrotic and anti-inflammatory properties.

Mechanism of Action

Hdac6-IN-26 exerts its effects by selectively inhibiting HDAC6, leading to increased acetylation of its substrates. This results in various downstream effects, including:

Protein Stability: Inhibition of HDAC6 stabilizes proteins such as α-tubulin and HSP90, affecting cellular processes like migration and apoptosis.

Gene Expression: This compound influences gene expression by altering the acetylation status of transcription factors and chromatin-associated proteins.

Immune Modulation: The compound modulates immune responses by affecting the acetylation of immune-related proteins.

Comparison with Similar Compounds

Hdac6-IN-26 is compared with other HDAC6 inhibitors, such as:

Mercaptoacetamides: These inhibitors also target HDAC6 but have different structural features and selectivity profiles.

Fluoroalkyl-oxadiazoles: These compounds are promising HDAC6 inhibitors with low toxicity and potential for treating chronic diseases.

Phenolic Compounds: Natural phenolic compounds have shown HDAC inhibitory activity and are considered safer alternatives to synthetic inhibitors.

This compound stands out due to its high selectivity for HDAC6 and its potential for combination therapy with other chemotherapeutic agents .

Properties

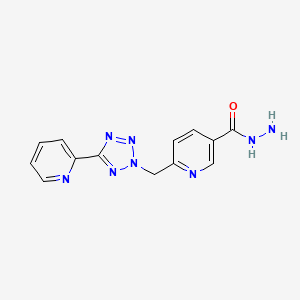

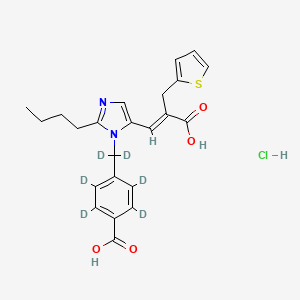

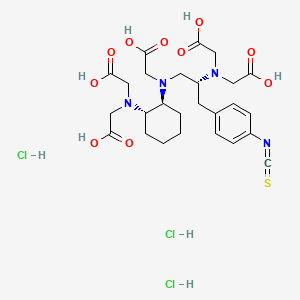

Molecular Formula |

C13H12N8O |

|---|---|

Molecular Weight |

296.29 g/mol |

IUPAC Name |

6-[(5-pyridin-2-yltetrazol-2-yl)methyl]pyridine-3-carbohydrazide |

InChI |

InChI=1S/C13H12N8O/c14-17-13(22)9-4-5-10(16-7-9)8-21-19-12(18-20-21)11-3-1-2-6-15-11/h1-7H,8,14H2,(H,17,22) |

InChI Key |

IWWAKCDINOGSFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(N=N2)CC3=NC=C(C=C3)C(=O)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)

![(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12376209.png)

![4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile](/img/structure/B12376218.png)

![(1R,3S,9R,10S,13R,15E,17Z,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B12376223.png)

![6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate](/img/structure/B12376225.png)

![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12376263.png)